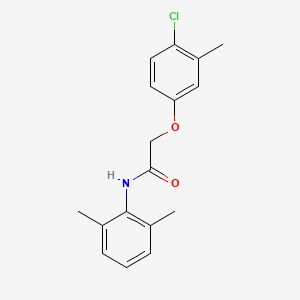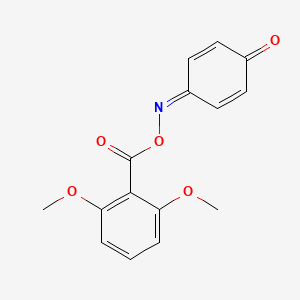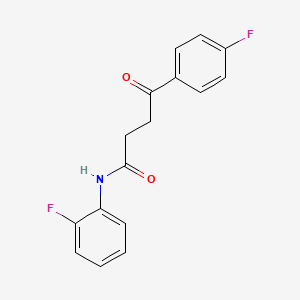![molecular formula C17H18O6 B5873683 methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate, commonly known as MDOPA, is a synthetic chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Aplicaciones Científicas De Investigación
MDOPA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a broad range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. MDOPA has also been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of MDOPA is not fully understood. However, it has been proposed that MDOPA exerts its pharmacological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt signaling pathways. MDOPA has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MDOPA has been shown to exhibit various biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. MDOPA has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, MDOPA has been reported to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDOPA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability under various conditions. However, MDOPA also has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
MDOPA has significant potential for future research and development. Some of the future directions for MDOPA research include:
1. Investigating the structure-activity relationship of MDOPA and its derivatives to identify more potent and selective compounds.
2. Studying the pharmacokinetics and pharmacodynamics of MDOPA in vivo to determine its efficacy and safety as a therapeutic agent.
3. Exploring the potential of MDOPA as a lead compound for the development of new drugs for the treatment of various diseases.
4. Investigating the mechanism of action of MDOPA in more detail to identify new targets for drug discovery.
5. Developing new synthetic routes for the production of MDOPA and its derivatives to improve the yield and purity of the compound.
In conclusion, MDOPA is a synthetic chemical compound with significant potential for various scientific research applications. Its ease of synthesis, stability, and pharmacological properties make it an attractive compound for drug discovery and development. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for therapeutic use.
Métodos De Síntesis
MDOPA can be synthesized through a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base to form 4-hydroxy-6-methyl-2H-pyran-2-one. This intermediate is then reacted with 2-bromo-1-(2-oxopropoxy)ethane in the presence of a base to form the desired product, MDOPA. The overall yield of the synthesis is approximately 50%.
Propiedades
IUPAC Name |
methyl 2-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9(18)8-22-14-6-5-12-10(2)13(7-15(19)21-4)17(20)23-16(12)11(14)3/h5-6H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOIQTSKYTZPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[hydroxy(3-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5873614.png)
![2-[(2-chlorobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5873621.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)

![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)

![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)

![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)



